4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride
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Overview
Description
4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core and a dichlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and ketones under acidic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Imine: The final step involves the condensation of the intermediate with an amine to form the imine group, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sertraline Hydrochloride: A well-known antidepressant with a similar dichlorophenyl group.
Imidazole Derivatives: Compounds with similar heterocyclic structures used in various therapeutic applications.
Uniqueness
4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride is unique due to its specific combination of a quinoline core and a dichlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2.ClH/c20-15-9-8-12(10-16(15)21)11-23-17-6-2-1-4-13(17)19(22)14-5-3-7-18(14)23;/h1-2,4,6,8-10,22H,3,5,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHIJXMBTXDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C3C2=N)CC4=CC(=C(C=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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